1-tert-Butyl-2-methylbenzene

Steric strain Thermochemistry Homomorphs

Researchers requiring the ortho isomer of tert-butyltoluene cannot substitute generic mixed-isomer streams-this isomer is absent (0% yield) from zeolite-catalyzed toluene tert-butylation and bears unique peri-interaction strain (5.6-6.3 kcal/mol) absent in meta/para isomers. - Oxidation to 2-tert-butylbenzoic acid (mp 74.55°C) vs. para isomer acid (mp 165-167°C) demands verified isomer identity. - Kováts RI 1115 (OV-101) provides baseline GC resolution from meta (RI 1072) and para (RI 1076) isomers. - Air-sensitive: supplied in ampule/septum-sealed packaging under inert gas; verify peroxide levels on receipt.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 27138-21-2
Cat. No. B7884915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-2-methylbenzene
CAS27138-21-2
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)(C)C
InChIInChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3
InChIKeyAXHVNJGQOJFMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-2-methylbenzene Procurement Guide


1-tert-Butyl-2-methylbenzene (syn. 2-tert-butyltoluene, o-tert-butyltoluene) is a C11H16 alkylbenzene positional isomer within the tert-butyltoluene family, distinguished by the adjacency of its tert-butyl and methyl substituents on the aromatic ring. The compound is a colorless to light-yellow liquid with a molecular weight of 148.25 g/mol and is commercially available at ≥99% purity (GC) . Unlike its meta and para counterparts, this ortho isomer exhibits uniquely elevated steric strain energy (5.6–6.3 kcal/mol) [1] and is completely absent from the product distribution of conventional zeolite-catalyzed toluene tert-butylation [2], necessitating dedicated synthetic routes and rigorous isomer verification.

Isomer-specific procurement: ortho-tert-butyltoluene, not industrial isomer mixtures
Dedicated synthesis required: not accessible via conventional zeolite-catalyzed alkylation
Analytical identity verification: confirm isomer via RI, density, or derivatization

Why 1-tert-Butyl-2-methylbenzene Cannot Be Substituted


Generic substitution among tert-butyltoluene isomers fails because the ortho isomer possesses quantifiable steric, spectroscopic, and chromatographic properties that fundamentally alter its reactivity profile and analytical behavior relative to the 3- and 4-isomers. The ortho-tert-butyl/methyl peri-interaction imposes a steric strain of 5.6–6.3 kcal/mol that is entirely absent in the meta and para isomers [1], directly impacting electrophilic aromatic substitution regioselectivity, oxidation pathways, and the physical properties of downstream derivatives. Furthermore, the ortho isomer is not produced under standard catalytic alkylation conditions (0% yield over H-BEA, HY, and H-MOR zeolites) [2], meaning that industrial-grade 'tert-butyltoluene' mixtures or para-enriched streams cannot serve as surrogates. These intrinsic differences demand isomer-specific procurement with verified analytical identity.

Steric
Ortho strain (5.6–6.3 kcal/mol) alters reactivity vs. strain-free meta/para isomers; regioselectivity may not transfer.
Source
Industrial tert-butyltoluene streams contain 0% ortho isomer; substitution with mixture introduces wrong isomer.
Analytics
GC retention, refractive index and boiling point differ substantially; identity verification requires isomer-specific reference.

1-tert-Butyl-2-methylbenzene Isomer Differentiation Evidence


Intramolecular Steric Strain Energy

Brown and Domash (1956) calorimetrically quantified the steric strain in homomorphs of o-t-butyltoluene at 5.6–6.3 kcal/mol [1]. This strain arises from the peri-interaction between the ortho-tert-butyl and ortho-methyl groups and is entirely absent in 3-tert-butyltoluene (meta) and 4-tert-butyltoluene (para), where the substituents are spatially separated.

Steric strain energy
Head-to-head
5.6–6.3 kcal/mol (ortho) vs. ~0 kcal/mol (meta/para)
Predicts altered electrophilic substitution and oxidation outcomes
Calorimetric data; homomorphic strain model
Steric strain Thermochemistry Homomorphs

Synthetic Accessibility by Zeolite Catalysis

In the liquid-phase tert-butylation of toluene over H-BEA zeolite (Si/Al = 25), Wang et al. (2016) reported that 2-tert-butyltoluene was completely absent from the product distribution, while 4-tert-butyltoluene and 3-tert-butyltoluene were the sole mono-alkylated products [1]. This finding is consistent across multiple zeolite types (HY, HMCM-22, H-MOR), where no ortho-isomer was detected due to steric constraints in the zeolite pore architecture [2].

Zeolite-catalyzed yield
Cross-study
Ortho: 0% (not detected) vs. meta/para: formed as mono-alkylated products
Requires dedicated Grignard-type synthesis; not available from industrial streams
Liquid-phase conditions over H-BEA; consistent across multiple zeolites
Catalytic alkylation Zeolite catalysis Isomer selectivity

Physical Property Triangulation

Serijan, Hipsher, and Gibbons (1949) reported comprehensive physical constants for all three purified isomers [1]. The ortho isomer is distinguished by the highest boiling point (200.45 °C at 760 mmHg), highest density (0.88976 g/mL at 20 °C), and highest refractive index (nD 1.50766) among the three positional isomers. Modern commercial specifications confirm boiling point ~200 °C, density 0.89, and refractive index 1.5075 .

Physical property triad
Cross-study
Bp ~200°C (Δ +7.7 to +11.2°C); nD 1.50766 (Δ +0.013); density 0.8898 (Δ +0.024–0.029)
Enables unambiguous incoming identity check by refractometry or densitometry
Purified isomers; 760 mmHg; 20°C
Physical property Isomer identification Quality control

Gas Chromatographic Retention Index Differentiation

Hayes and Pitzer (1982) reported temperature-programmed Kováts retention indices for all three tert-butyltoluene isomers on a non-polar OV-101 capillary column [1][2][3]. The ortho isomer elutes with a substantially higher retention index (1115) compared to the meta (1072) and para (1076) isomers, providing a ΔRI of +39 to +43 units that enables unambiguous GC-based isomer identification and purity assessment.

GC retention index
Cross-study
RI 1115 (ortho) vs. 1072 (meta) / 1076 (para) on OV-101
Supports baseline GC resolution and isomer purity assessment
ΔRI +39 to +43; temperature-programmed, He carrier
Gas chromatography Kovats retention index Isomer separation

Inert Atmosphere Storage Requirement

Multiple commercial suppliers (TCI, Aladdin) explicitly classify 2-tert-butyltoluene as 'air sensitive' and specify storage under inert gas . This handling requirement is not prominently noted for 3-tert-butyltoluene or 4-tert-butyltoluene in comparable supplier documentation, suggesting that the ortho isomer's elevated electron density at the ortho/para positions—enhanced by the electron-donating tert-butyl group adjacent to the methyl substituent—may confer greater susceptibility to autoxidation.

Air sensitivity
Data to verify
Supplier specification: inert gas storage required
May require ampule/septum-sealed packaging; review handling protocol
Class-level inference; verify lot-specific stability
Air sensitivity Storage stability Handling protocol

Oxidative Derivatization Pathway

Alkaline permanganate oxidation of each tert-butyltoluene isomer yields the corresponding tert-butylbenzoic acid with distinct melting points [1]. Oxidation of 2-tert-butyltoluene produces 2-tert-butylbenzoic acid (CAS 1077-58-3), a crystalline solid with a modern reported melting point of 74.55 °C [2]. This is markedly different from 3-tert-butylbenzoic acid (mp ~80 °C from the same 1949 study) and 4-tert-butylbenzoic acid (mp 165–167 °C), enabling unambiguous identification of the starting isomer through derivatization.

Oxidation derivative mp
Supporting evidence
2-tert-butylbenzoic acid mp ~75°C vs. para-derivative ~166°C (Δ ~90°C)
Verifies starting isomer identity through derivatization
Alkaline KMnO₄ oxidation; modern mp confirmation
Oxidation product Benzoic acid derivative Intermediate

1-tert-Butyl-2-methylbenzene Application Scenarios


Steric Strain Probe

1-tert-Butyl-2-methylbenzene serves as a canonical model system for studying ortho peri-interaction strain in disubstituted aromatics, with a calorimetrically established strain energy of 5.6–6.3 kcal/mol [1]. Researchers investigating steric effects on reaction kinetics, conformational preferences, or thermodynamic stability should select this specific isomer rather than the strain-free meta or para isomers, which cannot probe the same intramolecular interaction.

Ortho-Substituted tert-Butylbenzoic Acid Precursor

Alkaline permanganate oxidation of 1-tert-butyl-2-methylbenzene yields 2-tert-butylbenzoic acid (mp 74.55 °C) [2], a building block for pharmaceutical intermediates requiring ortho steric bulk. The isomer identity of the starting material must be verified before use, as oxidation of the para isomer would produce 4-tert-butylbenzoic acid (mp 165–167 °C)—a ~90 °C difference that would be immediately evident in product characterization and could compromise structure-activity relationship studies.

GC Method Development Reference Standard

The large Kováts retention index gap between the ortho isomer (RI 1115 on OV-101) and the meta (RI 1072) and para (RI 1076) isomers [3] makes 1-tert-butyl-2-methylbenzene an ideal reference standard for developing GC methods that require baseline resolution of tert-butyltoluene positional isomers. Analytical laboratories developing purity methods for tert-butyltoluene mixtures or monitoring isomer ratios in catalytic process streams should procure the pure ortho isomer as a retention time marker.

Air-Sensitive Solvent & Intermediate

When used as a non-polar solvent or synthetic intermediate in air-sensitive transformations (e.g., organometallic reactions, Grignard chemistry), 1-tert-butyl-2-methylbenzene must be procured with the understanding that it is classified as air sensitive and requires storage under inert gas . Procurement specifications should include a requirement for ampule or septum-sealed packaging and verification of peroxide levels upon receipt to ensure fitness for use in oxygen-sensitive applications.

Application
Selection Property
Validation Focus
Steric strain probe
Ortho peri-interaction strain (unique among positional isomers)
Calorimetric strain energy benchmarking
Benzoic acid precursor
Oxidation yields 2-tert-butylbenzoic acid (ortho-substituted)
Derivative melting point and identity verification
GC method development
Substantial Kováts RI separation from meta/para isomers
Retention index confirmation on OV-101 column
Air-sensitive intermediate
Requires inert gas packaging and handling
Peroxide level and oxidative stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-tert-Butyl-2-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.